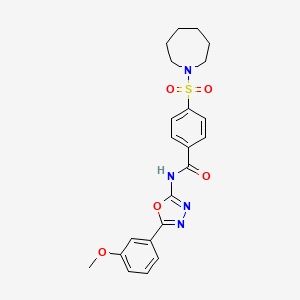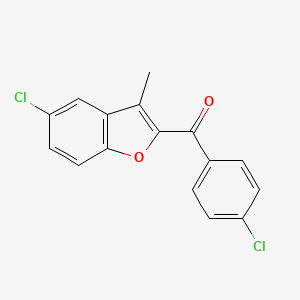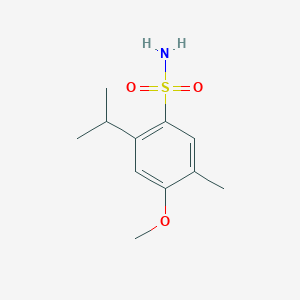![molecular formula C11H10N2O2S2 B2712706 Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate CAS No. 338978-70-4](/img/structure/B2712706.png)
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate” is a chemical compound with the molecular formula C11H10N2O3S2 . It is a derivative of 4-methyl-1,2,3-thiadiazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiadiazole ring attached to a benzenecarboxylate group via a sulfanyl linkage . The thiadiazole ring also has a methyl group attached to it .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 282.34 .科学的研究の応用
Photodynamic Therapy and Cancer Treatment
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate and similar compounds have been studied for their potential applications in photodynamic therapy, particularly in the treatment of cancer. A study on new zinc phthalocyanine derivatives, which are related to the structure of interest, highlighted their high singlet oxygen quantum yield. These properties make such compounds suitable as Type II photosensitizers in photodynamic therapy, potentially offering a pathway for cancer treatment through the generation of singlet oxygen to kill cancerous cells without harming the surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).
Metal–Organic Frameworks (MOFs)
Research on metal–organic frameworks (MOFs) using similar thiadiazole derivatives as ligands demonstrates the versatility of these compounds in constructing complex structures. The creation of copper metal–organic systems through altering the substituent positions of new flexible carboxylate ligands showcases the potential of thiadiazole derivatives in the design and synthesis of novel MOFs. These frameworks have applications in catalysis, gas storage, and separation technologies, indicating the broad utility of these compounds in materials science (Dai et al., 2009).
Antimicrobial and Antifungal Properties
Compounds structurally related to this compound have been explored for their antimicrobial and antifungal properties. A study demonstrated the synthesis of derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Molecular Organization and Aggregation Studies
Further research into the molecular aggregation of thiadiazole derivatives in various solvents has shed light on their potential for creating organized molecular structures. Studies on molecular aggregation induced by solvent effects have implications for the design of advanced materials with tailored properties, including light-emitting diodes and sensors (Matwijczuk et al., 2016).
Coordination Chemistry and Organometallic Materials
The coordinating behavior of thiadiazole derivatives with transition metal ions has been explored, demonstrating their utility in the synthesis of organometallic materials. This research has led to the development of crystalline copper(I) π-complexes, showcasing the potential of thiadiazole derivatives in coordination chemistry and the synthesis of materials with novel electronic and photophysical properties (Ardan et al., 2017).
Safety and Hazards
作用機序
Mode of Action
Compounds with similar structures have been shown to exhibit antimicrobial activity . The mechanism may involve interaction with microbial proteins or enzymes, disrupting their function and leading to cell death .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
特性
IUPAC Name |
methyl 2-(4-methylthiadiazol-5-yl)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-11(17-13-12-7)16-9-6-4-3-5-8(9)10(14)15-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOWYNSRDKTBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2712626.png)



![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)
![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)
![Cyclopropyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712643.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)

